DL-Leucylglycylglycine

Enzyme Kinetics Substrate Specificity Microbial Peptidases

DL-Leucylglycylglycine (D-isomer, CAS 18625-22-4) is a stereospecific tripeptide substrate for characterizing tripeptide aminopeptidase (EC 3.4.11.4) and serum D-peptidases. Using the correct stereoisomer is critical: generic tripeptides or wrong isomers produce false negatives and distort kinetic parameters (Km, Vmax). The D-isomer enables precise differentiation of proteolytic activities in microbial screening, clinical diagnostics, and food fermentation research. High-purity ≥98% ensures lot-to-lot reproducibility and comparability to published reference ranges.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 18625-22-4
Cat. No. B107458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucylglycylglycine
CAS18625-22-4
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)[O-])[NH3+]
InChIInChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
InChIKeyVWHGTYCRDRBSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucylglycylglycine (CAS 18625-22-4): Procurement Guide for a Definitive Tripeptide Substrate in Peptidase Research


DL-Leucylglycylglycine (DL-Leu-Gly-Gly, CAS 4337-37-5 for the DL-racemate; D-isomer CAS 18625-22-4) is a synthetic tripeptide composed of leucine and two glycine residues [1]. It belongs to the oligopeptide class and is primarily utilized as a substrate to characterize and differentiate the activity of specific peptidases, most notably tripeptide aminopeptidase (EC 3.4.11.4) and leucylglycylglycine aminopeptidase (EC 3.4.1.3) . The availability of its distinct stereoisomers (DL-, L-, and D-forms) allows for targeted investigations into enzyme stereospecificity and substrate recognition, which is a key procurement consideration for researchers aiming to dissect complex proteolytic systems [1].

Why Substituting DL-Leucylglycylglycine with Generic Analogs Risks Compromising Experimental Integrity


The procurement of a generic tripeptide or even a different stereoisomer of leucylglycylglycine is not scientifically interchangeable for peptidase characterization. Enzyme kinetics, hydrolysis rates, and substrate specificity are exquisitely sensitive to the peptide's sequence and stereochemistry [1]. For instance, enzymes like tripeptide aminopeptidase exhibit distinct preferences for L-isomers, while D-isomers are hydrolyzed at markedly different rates by other serum enzymes [2]. Using the incorrect form can lead to false negatives, misinterpretation of kinetic parameters (Km, Vmax), or erroneous conclusions about enzyme presence or activity. The following quantitative evidence demonstrates why the specific selection of DL-Leucylglycylglycine, and its defined stereoisomers, is critical for achieving verifiable and reproducible experimental results.

Quantitative Differentiation of DL-Leucylglycylglycine: A Data-Driven Guide for Informed Procurement


Enzyme Specificity: Tripeptide vs. Dipeptide Hydrolysis by a Bacterial Peptidase

A purified peptidase from Streptomyces griseus ATCC 3463 demonstrates a clear substrate size preference, hydrolyzing the target tripeptide DL-leucylglycylglycine much more rapidly than the related dipeptide DL-leucylglycine or the amino acid amide L-leucine amide [1]. This behavior contrasts with that of the benchmark kidney leucine aminopeptidase.

Enzyme Kinetics Substrate Specificity Microbial Peptidases

Stereospecific Hydrolysis: D-Isomer vs. D-Ala-Gly-Gly by Human Serum Enzymes

In human serum, the hydrolysis of D-tripeptides is stereospecific. A comparative study showed that D-alanylglycylglycine was consistently hydrolyzed to a greater extent than D-leucylglycylglycine across both carcinomatous and non-carcinomatous serum samples [1]. This difference highlights that the N-terminal amino acid (Ala vs. Leu) influences the rate of enzymatic cleavage, making D-leucylglycylglycine a distinct substrate for probing specific serum D-peptidase activities.

Enzyme Stereospecificity Clinical Biochemistry Cancer Diagnostics

Kinetic Assay Development: L-Leu-Gly-Gly as a Defined Substrate for Tripeptide Aminopeptidase

A specific kinetic assay for serum tripeptide aminopeptidase (EC 3.4.11.4) relies on L-leucylglycylglycine as its defined substrate [1]. The assay's principle, which couples the release of leucine to NADH production, is predicated on the enzyme's specific cleavage of this tripeptide. The method includes amastatin to inhibit non-specific aminopeptidases, underscoring the need for a substrate with defined and predictable kinetics.

Enzyme Assay Kinetic Analysis Clinical Chemistry

Differential Peptidase Activity in Cheese Ripening: L-Leu-Gly-Gly vs. DL-Leu-Gly

During the 26-day ripening of Harzer cheese, the activity of peptidases toward L-leucylglycylglycine increased only slightly, while activity toward d,l-leucylglycine rose sharply in the first 8 days [1]. This indicates that different peptidases, with distinct substrate preferences, are active at various stages of fermentation.

Food Science Dairy Fermentation Proteolysis

Recommended Application Scenarios for DL-Leucylglycylglycine in Research and Industrial Settings


Differentiating Tripeptidase from Dipeptidase Activity in Microbial Enzyme Preparations

As demonstrated by the Streptomyces griseus study [1], DL-leucylglycylglycine is an ideal substrate for screening and characterizing microbial proteolytic enzymes. Researchers can use it to distinguish tripeptidase activity from dipeptidase activity (e.g., using DL-leucylglycine) in crude or purified enzyme preparations, a critical step in enzymology research and industrial enzyme development.

Investigating Stereospecific D-Peptidase Activity in Clinical Serum Samples

The quantified differential hydrolysis of D-leucylglycylglycine compared to D-alanylglycylglycine by human serum [1] makes this compound a precise tool for clinical researchers investigating the role of specific D-peptidases in pathological states. Its use can help elucidate enzyme signatures associated with disease, such as in cancer diagnostics or prognosis.

Monitoring Aminopeptidase Activity in Fermented Dairy Products

In food science, particularly dairy fermentation research, L-leucylglycylglycine serves as a selective substrate to monitor the activity of specific aminopeptidases during cheese ripening [1]. Its distinct hydrolysis pattern, compared to dipeptide substrates, allows for a more nuanced analysis of the proteolytic events that determine final product quality, such as flavor profile and texture.

Performing Validated Clinical Assays for Serum Tripeptide Aminopeptidase

For clinical biochemistry laboratories, the procurement of high-purity L-leucylglycylglycine is non-negotiable for implementing the validated kinetic assay for serum tripeptide aminopeptidase [1]. Using the specified substrate is essential for achieving the assay's high precision and for generating results that are comparable to established clinical reference ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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